(Au(Dppe)2)Cl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

47895-18-1 |

|---|---|

Molecular Formula |

C52H48AuP4+ |

Molecular Weight |

993.8 g/mol |

IUPAC Name |

2-diphenylphosphanylethyl(diphenyl)phosphane;gold(1+) |

InChI |

InChI=1S/2C26H24P2.Au/c2*1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h2*1-20H,21-22H2;/q;;+1 |

InChI Key |

DPODNOAEJISMHY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Au+] |

Canonical SMILES |

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Au+] |

Related CAS |

19624-67-0 (chloride) |

Synonyms |

(Au(dppe)2)Cl bis(1,2-bis(diphenylphosphino)ethane)gold(I) bis(1,2-bis(diphenylphosphino)ethane)gold(I) bromide bis(1,2-bis(diphenylphosphino)ethane)gold(I) chloride bis(1,2-bis(diphenylphosphino)ethane)gold(I) iodide bis(1,2-bis(diphenylphosphino)ethane)gold(I) nitrate |

Origin of Product |

United States |

Foundational & Exploratory

crystal structure of bis(diphenylphosphino)ethane gold(I) chloride

An In-depth Technical Guide on the Crystal Structure of Bis(diphenylphosphino)ethane Gold(I) Chloride

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the synthesis, crystal structure, and catalytic application of the dinuclear gold(I) complex, [μ-1,2-bis(diphenylphosphino)ethane]bis[chlorogold(I)], commonly referred to as bis(diphenylphosphino)ethane gold(I) chloride with the formula [(AuCl)₂(μ-dppe)]. This document details the experimental protocol for its preparation and presents a summary of its crystallographic data. Furthermore, a proposed catalytic cycle for its application in the synthesis of disubstituted furans is illustrated. This guide is intended to be a valuable resource for researchers in the fields of inorganic chemistry, materials science, and catalysis.

Introduction

Gold(I) phosphine complexes are a class of compounds that have garnered significant interest due to their diverse applications in catalysis, materials science, and medicine. Among these, complexes featuring the bidentate ligand 1,2-bis(diphenylphosphino)ethane (dppe) are of particular importance due to the stability conferred by the chelating phosphine. This guide focuses on the dinuclear complex [(AuCl)₂(μ-dppe)], where the dppe ligand bridges two gold(I) chloride units.

Crystal Structure and Crystallographic Data

The solid-state structure of [(AuCl)₂(μ-dppe)] has been determined by single-crystal X-ray diffraction. The compound crystallizes in a dimeric form where the dppe ligand bridges two AuCl moieties. The coordination geometry around each gold atom is nearly linear, defined by the phosphorus and chlorine atoms. A noteworthy feature of the crystal structure is the presence of a weak intermolecular gold-gold interaction, known as an aurophilic interaction, between pairs of molecules.

Table 1: Crystallographic Data for [(AuCl)₂(μ-dppe)]

| Parameter | Value |

| Chemical Formula | C₂₆H₂₄Au₂Cl₂P₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 12.815(2) Å |

| b | 11.160(2) Å |

| c | 19.054(4) Å |

| α | 90° |

| β | 109.33(1)° |

| γ | 90° |

| Selected Bond Lengths | |

| Mean Au-P | 2.239 Å |

| Mean Au-Cl | 2.315 Å |

| Intermolecular Distance | |

| Au···Au | 3.189 Å |

Experimental Protocols

Synthesis of [μ-1,2-bis(diphenylphosphino)ethane]bis[chlorogold(I)] [(AuCl)₂(μ-dppe)]

This protocol is adapted from established methods for the synthesis of similar dinuclear gold(I) phosphine complexes.

Materials:

-

Chloro(dimethylsulfide)gold(I) [(Me₂S)AuCl]

-

1,2-Bis(diphenylphosphino)ethane (dppe)

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether (Et₂O)

-

Argon or Nitrogen gas supply

-

Standard Schlenk line equipment

Procedure:

-

In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 1,2-bis(diphenylphosphino)ethane (dppe) in dichloromethane (CH₂Cl₂).

-

In a separate Schlenk flask, dissolve chloro(dimethylsulfide)gold(I) [(Me₂S)AuCl] (2 molar equivalents) in dichloromethane.

-

Slowly add the solution of (Me₂S)AuCl to the dppe solution at room temperature with continuous stirring.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Reduce the volume of the solvent in vacuo until a precipitate begins to form.

-

Add diethyl ether to the concentrated solution to induce further precipitation of the product.

-

Isolate the white to pale yellow solid product by filtration.

-

Wash the product with diethyl ether and dry under vacuum.

Visualization of Experimental Workflow and Catalytic Application

Experimental Workflow for the Synthesis of [(AuCl)₂(μ-dppe)]

The following diagram illustrates the key steps in the synthesis of the title compound.

Caption: Experimental workflow for the synthesis of [(AuCl)₂(μ-dppe)].

Proposed Catalytic Cycle for Furan Synthesis

The complex [(AuCl)₂(μ-dppe)] has been shown to be an effective catalyst for the synthesis of disubstituted furans from terminal alkynes and pyridine-N-oxide. The following diagram outlines a plausible catalytic cycle for this transformation.

Caption: Proposed catalytic cycle for furan synthesis using [(AuCl)₂(μ-dppe)].

Conclusion

This technical guide has provided a detailed overview of the dinuclear gold(I) complex, [(AuCl)₂(μ-dppe)]. The crystallographic data highlights its key structural features, and the provided experimental protocol offers a clear method for its synthesis. The visualization of its catalytic role in furan synthesis underscores its potential utility in organic transformations. It is anticipated that this guide will serve as a valuable reference for researchers working with gold-based compounds and their applications.

Unveiling the Electronic and Photophysical Landscape of Bis(1,2-bis(diphenylphosphino)ethane)gold(I) Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

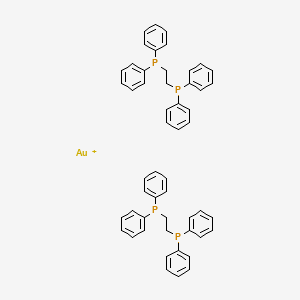

This technical guide provides a comprehensive overview of the electronic and photophysical properties of the gold(I) complex, bis(1,2-bis(diphenylphosphino)ethane)gold(I) chloride, denoted as [Au(dppe)₂]Cl. This document delves into the synthesis, structural characteristics, and the intricate relationship between the molecular architecture and the electronic and photophysical behavior of this compound, which is of significant interest in the fields of materials science and medicinal chemistry.

Core Molecular Structure and Synthesis

The cation [Au(dppe)₂]⁺ consists of a central gold(I) ion coordinated to two bidentate 1,2-bis(diphenylphosphino)ethane (dppe) ligands.[1] The chloride ion acts as the counter-ion. The coordination of the four phosphorus atoms from the two dppe ligands to the gold(I) center results in a distorted tetrahedral geometry.[2] This structural arrangement is a consequence of the steric constraints imposed by the chelating dppe ligands.

The synthesis of [Au(dppe)₂]Cl and related complexes is typically achieved through the reaction of a gold(I) precursor, such as chloro(dimethyl sulfide)gold(I), with the dppe ligand in an appropriate solvent. While detailed, step-by-step protocols are often specific to individual research laboratories, the general approach involves the stoichiometric combination of the reactants followed by purification steps like recrystallization to obtain the desired product.

Electronic Properties and Absorption Spectra

The electronic properties of [Au(dppe)₂]Cl are largely dictated by the interactions between the gold(I) center and the phosphine ligands. The UV-Vis absorption spectrum of gold(I) phosphine complexes typically exhibits intense bands in the ultraviolet region, which are attributed to intra-ligand π-π* transitions within the phenyl rings of the phosphine ligands. Metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands may also be present, although they can be masked by the more intense ligand-centered transitions. For dinuclear gold(I) complexes with dppe ligands, a broad absorption band around 330 nm has been observed in the solid state.[3] Specific absorption maxima for the mononuclear [Au(dppe)₂]Cl in solution are not extensively reported in the available literature, but would be expected to show the characteristic absorptions of the dppe ligand.

Photophysical Properties and Luminescence

The photoluminescent behavior of gold(I) phosphine complexes is a subject of considerable interest. While many simple two-coordinate gold(I) complexes are not luminescent, the introduction of phosphine ligands and the possibility of aurophilic (Au···Au) interactions in the solid state can give rise to emissive properties.

For the related dinuclear dication, [Au₂(μ-dppe)₂]²⁺, solid-state samples exhibit green luminescence at both room temperature and 77 K, which has been attributed to phosphorescence.[4][5] However, solutions of this dication are reported to be non-luminescent at room temperature.[4][5] This suggests that the luminescence is dependent on the rigid structure and potential intermolecular interactions present in the solid state, which are absent in solution.

Electrochemical Properties

The electrochemical behavior of gold(I) phosphine complexes provides insights into their redox stability and potential for applications in catalysis and medicine. Cyclic voltammetry is the primary technique used to probe these properties. The oxidation of gold(I) to higher oxidation states, such as gold(II) or gold(III), can be observed. The redox potentials are sensitive to the nature of the ligands coordinated to the gold center. While systematic electrochemical studies have been conducted on various gold(I) complexes, specific cyclic voltammetry data for [Au(dppe)₂]Cl, including oxidation and reduction potentials, are not extensively documented in the reviewed literature. For comparison, the dinuclear complex [(AuCl)₂(μ-dppr)] (where dppr is a related bis(phosphine) ligand) displays a single irreversible oxidation event.[6]

Data Summary

Due to the limited availability of specific quantitative data for (Au(Dppe)₂)Cl in the reviewed literature, the following tables summarize the available structural information and the photophysical data for a closely related dinuclear complex to provide context.

Table 1: Structural Data for [Au(dppe)₂]Cl

| Parameter | Value | Reference |

| Coordination Geometry | Distorted Tetrahedral | [2] |

| Ligands | 2 x 1,2-bis(diphenylphosphino)ethane (dppe) | [1] |

| Counter-ion | Chloride (Cl⁻) | [1] |

Table 2: Photophysical Data for the Related Dinuclear --INVALID-LINK--₂ Complex in the Solid State

| Parameter | Value (at RT) | Value (at 77 K) | Reference |

| Excitation Maximum (λ_ex) | 367 nm | 354 nm | [4] |

| Emission Maximum (λ_em) | 493 nm (green) | 488 nm (green) | [4] |

| Emission Type | Phosphorescence | Phosphorescence | [4] |

Experimental Methodologies

The characterization of the electronic and photophysical properties of gold complexes like [Au(dppe)₂]Cl involves a suite of spectroscopic and analytical techniques.

Synthesis and Structural Characterization

The synthesis of [Au(dppe)₂]Cl typically involves the reaction of a gold(I) precursor with two equivalents of the dppe ligand. The resulting product is then purified, often by recrystallization.

Experimental Workflow for Synthesis and Structural Characterization

Caption: General workflow for the synthesis and structural elucidation of [Au(dppe)₂]Cl.

Electronic and Photophysical Measurements

The electronic absorption properties are investigated using UV-Vis spectroscopy. Photoluminescence (PL) spectroscopy is employed to study the emission properties, including determining the excitation and emission wavelengths. The photoluminescence quantum yield (PLQY) is a critical parameter to quantify the efficiency of the emission process, and it is typically measured using an integrating sphere. Time-resolved photoluminescence spectroscopy is used to determine the lifetime of the excited state.

Experimental Workflow for Photophysical Characterization

Caption: Workflow for the investigation of the electronic and photophysical properties.

Electrochemical Analysis

Cyclic voltammetry (CV) is the standard technique for investigating the electrochemical properties. A three-electrode setup is used, consisting of a working electrode, a reference electrode, and a counter electrode, in a solution of the complex with a supporting electrolyte. The resulting voltammogram provides information about the redox potentials of the compound.

Logical Relationship in Electrochemical Analysis

Caption: The logical flow from a cyclic voltammetry experiment to the determination of redox properties.

Conclusion and Future Outlook

The gold(I) complex [Au(dppe)₂]Cl represents a fundamental structure within the family of gold phosphine compounds. While its synthesis and solid-state structure are established, a detailed and quantitative understanding of its electronic and photophysical properties remains an area ripe for further exploration. The available data on related dinuclear complexes suggest that solid-state packing and intermolecular interactions can significantly influence luminescence. Future research should focus on obtaining comprehensive photophysical and electrochemical data for the mononuclear [Au(dppe)₂]Cl in both solution and the solid state to fully elucidate its properties. Such studies are crucial for the rational design of new gold-based materials with tailored electronic and photophysical characteristics for applications in areas such as photoredox catalysis, bio-imaging, and as potential therapeutic agents.

References

- 1. Gold(I) complexes of 1-diphenylarsino-2-diphenylphosphinoethane (dadpe): solution studies, X-ray crystal structures, and cytotoxicity of [(AuCl)2dadpe]·0.5dma (dma = dimethylacetamide) and [Au(dadpe)2]Cl·2H2O - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Buy (Au(Dppe)2)Cl | 47895-18-1 [smolecule.com]

- 3. mdpi.com [mdpi.com]

- 4. escholarship.org [escholarship.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Aurophilic interactions in luminescent, box-like or partial helical cations formed from bis(2-diphenylphosphinoethyl)phenylphosphine (Triphos) and gold(I) ions | NSF Public Access Repository [par.nsf.gov]

Luminescent Properties of Gold(I)-Phosphine Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the luminescent properties of gold(I)-phosphine complexes, a class of compounds attracting significant attention for their potential applications in optoelectronics, bioimaging, and drug development.[1][2][3][4][5][6][7] This document details the synthesis, photophysical characteristics, and underlying mechanisms of their luminescence, presenting quantitative data and experimental protocols to aid in research and development.

Core Principles of Luminescence in Gold(I)-Phosphine Complexes

The luminescence of gold(I)-phosphine complexes typically arises from electronic transitions within the molecule, often influenced by the linear coordination geometry of the gold(I) center and the nature of the phosphine and other associated ligands.[2] These properties are frequently affected by the presence of gold-gold interactions, known as aurophilic interactions, which can significantly modulate the emission characteristics.[2][8][9]

The luminescence can be categorized as either fluorescence or phosphorescence. Fluorescence is the emission of light from a singlet excited state, a spin-allowed process that is typically short-lived. In contrast, phosphorescence originates from a triplet excited state, a spin-forbidden transition that is facilitated by the heavy gold atom, which enhances intersystem crossing (ISC) from the singlet to the triplet state.[2] This "heavy-atom effect" is a key feature of these complexes and often leads to long-lived, high-intensity phosphorescence.[2][10]

The emission properties can be tuned by modifying the structure of the phosphine ligands or by incorporating other chromophoric ligands.[1][2][3] Functionalizing phosphine ligands with extended aromatic systems can lead to complexes with intrinsic fluorescence and high quantum yields.[2] The positioning of chromophores on the ligands significantly influences the photophysical behavior, including aggregation-induced emission (AIE) phenomena.[1][2][3]

Quantitative Photophysical Data

The following table summarizes key photophysical data for a selection of luminescent gold(I)-phosphine complexes reported in the literature. This data is crucial for comparing the performance of different complexes and for selecting appropriate candidates for specific applications.

| Complex/Series | Emission Wavelength (λem) (nm) | Quantum Yield (Φ) | Lifetime (τ) | Notes | Reference |

| Triphenylene Derivatives | Broad emission | - | - | Exhibit aggregation-induced emission broadening. | [1][2][3] |

| Phenanthrene Derivatives | - | - | - | Show strong heavy atom effects, enhancing phosphorescence. | [1][2][3] |

| Carbazole Derivatives | - | - | Fluorescence: few ns; Phosphorescence: hundreds of µs | Phosphorescence is more pronounced due to direct bonding of the heavy metal to the chromophore. | [2] |

| Triphenylene-Gold(I) Phosphane Complexes (in PMMA matrix) | - | up to 33% | up to nearly 1 ms | Exhibit efficient room-temperature phosphorescence. | [10] |

| [Au(PMe2ArXyl2)(carbazole)] | - | Low | - | - | [11] |

| [Au(PCyp2ArXyl2)(carbazole)] | - | Low | - | - | [11] |

| [Au(PMe2ArXyl2)(dibenzofuran)] | - | Highest fluorescence quantum yield in the series. | - | - | [11] |

| [Au(PCyp2ArXyl2)(dibenzofuran)] | - | Highest fluorescence quantum yield in the series. | - | - | [11] |

Note: This table is a representative summary. For more detailed data, please refer to the cited literature.

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and characterization of luminescent gold(I)-phosphine complexes.

General Synthesis of [AuCl(PR3)] Complexes

A common synthetic route to simple gold(I)-phosphine chloride complexes involves the reaction of a gold(I) precursor, such as [AuCl(tht)] (tht = tetrahydrothiophene), with the desired phosphine ligand.[2]

Materials:

-

[AuCl(tht)] (gold(I) chloride tetrahydrothiophene complex)

-

Phosphine ligand (e.g., triphenylphosphine, or a functionalized phosphine)

-

Dichloromethane (CH2Cl2) or other suitable solvent

Procedure:

-

Dissolve the phosphine ligand in dichloromethane.

-

Add a stoichiometric amount of [AuCl(tht)] to the phosphine solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by 31P{1H} NMR spectroscopy, where a downfield shift of the phosphorus signal indicates coordination to the gold center.[2]

-

The reaction is typically complete within a few hours to several days.[2]

-

The product can be isolated by removal of the solvent under reduced pressure and purified by recrystallization or chromatography if necessary.[2]

Synthesis of Gold(I) Complexes with Functionalized Phosphines

For complexes with chromophore-functionalized phosphines, the synthesis of the ligand is the initial step, followed by coordination to gold(I).[2]

Example Ligand Synthesis (General): The synthesis of functionalized phosphines often involves standard organic chemistry reactions to couple a chromophore to a phosphine moiety.

Coordination to Gold(I): The procedure is similar to the general synthesis described above, using the functionalized phosphine ligand. For example, phosphine ligands containing triphenylene, phenanthrene, or carbazole can be reacted with [AuCl(tht)] to yield the corresponding luminescent gold(I) complexes.[2]

Photophysical Measurements

Accurate characterization of the luminescent properties is critical.

Instrumentation:

-

Spectrofluorometer: Used to measure emission and excitation spectra. A common instrument is the Horiba-JobinYvon SPEX Nanolog Spectrofluorimeter.[2]

-

Absolute PL Quantum Yield Spectrometer: For the determination of photoluminescence quantum yields. A Hamamatsu Photonics spectrometer is an example of such an instrument.[2]

-

Time-Resolved Spectrometer: To measure luminescence lifetimes.

Procedure for Solution-State Measurements:

-

Prepare solutions of the complex in a suitable solvent (e.g., dichloromethane) in a 10 mm path length quartz cuvette.[2]

-

Record the emission spectra by exciting the sample at an appropriate wavelength, typically determined from the absorption spectrum.

-

Measure the quantum yield using an absolute method or relative to a standard with a known quantum yield.

-

Measure the luminescence lifetime using a time-correlated single-photon counting (TCSPC) system or other suitable time-resolved techniques.

-

To distinguish between fluorescence and phosphorescence, measurements can be performed under both air-equilibrated and oxygen-free (e.g., N2-saturated) conditions. Oxygen typically quenches triplet states, so a decrease in emission intensity and lifetime in the presence of air is indicative of phosphorescence.[3]

Visualizing Key Processes

Diagrams are provided below to illustrate the experimental workflow and the fundamental photophysical processes.

Caption: A generalized workflow for the synthesis, characterization, and application testing of luminescent gold(I)-phosphine complexes.

Caption: A simplified Jablonski diagram illustrating the photophysical processes in luminescent gold(I)-phosphine complexes.

Applications in Drug Development and Beyond

The unique luminescent properties of gold(I)-phosphine complexes make them promising candidates for various applications.[4] Their long-lived phosphorescence is particularly advantageous for time-gated imaging, which can reduce background fluorescence and improve signal-to-noise ratios in biological systems.[10]

In the context of drug development, these complexes are being explored as theranostic agents, where their luminescence allows for tracking their cellular uptake and biodistribution, while the gold(I) center can exert therapeutic effects.[5][6][7] For instance, some gold(I)-phosphine complexes have shown potent antiproliferative activity against cancer cells.[5][6][7][12] The mechanism of action is often linked to the inhibition of enzymes like thioredoxin reductase.[5][7] The ability to visualize these compounds within cells via their luminescence is a significant advantage for mechanistic studies.[6][12]

Beyond biomedical applications, the tunable emission colors and high quantum yields of certain gold(I)-phosphine complexes make them suitable for use in organic light-emitting diodes (OLEDs) and as security inks.[10]

Conclusion

Gold(I)-phosphine complexes represent a versatile class of luminescent materials with highly tunable photophysical properties. The interplay between the phosphine ligands, other coordinated moieties, and aurophilic interactions provides a rich platform for designing molecules with tailored emission characteristics. The detailed experimental protocols and compiled data in this guide are intended to facilitate further research and development in this exciting field, from fundamental studies to the design of novel materials for advanced applications in medicine and technology.

References

- 1. Tuning luminescence in gold(i)-phosphine complexes: structural, photophysical, and theoretical insights - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Tuning luminescence in gold( i )-phosphine complexes: structural, photophysical, and theoretical insights - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI03225J [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Dipòsit Digital de la Universitat de Barcelona: Luminescent phosphine gold(I) alkynyl complexes. Highlights from 2010 to 2018 [diposit.ub.edu]

- 5. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

- 6. researchgate.net [researchgate.net]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Synthesis, structural characterization, photophysical properties and theoretical analysis of gold(I) thiolate-phosphine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Luminescent phosphinocrown-containing gold(I) complexes : Their syntheses, spectroscopic studies and host-guest chemistry | Semantic Scholar [semanticscholar.org]

- 10. Structural and photophysical features of triphenylene–gold(i) phosphane complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility and Stability of (Au(Dppe)₂)Cl in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the gold(I) complex, bis(1,2-bis(diphenylphosphino)ethane)gold(I) chloride, commonly abbreviated as (Au(Dppe)₂)Cl. This document is intended to be a valuable resource for researchers in chemistry, materials science, and pharmacology, offering insights into the handling and behavior of this important compound in various organic media.

Introduction

(Au(Dppe)₂)Cl is a coordination complex of gold(I) featuring two bidentate 1,2-bis(diphenylphosphino)ethane (dppe) ligands. The dppe ligands form stable five-membered chelate rings with the gold center, contributing to the complex's notable stability.[1] This compound has garnered significant interest due to its potential applications in catalysis, materials science, and as an antineoplastic agent.[2] Understanding its solubility and stability in common organic solvents is paramount for its synthesis, purification, formulation, and application. The lipophilic nature of the dppe ligands suggests a greater solubility in organic solvents compared to aqueous solutions.[3]

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₅₂H₄₈AuClP₄ |

| Molecular Weight | 1029.2 g/mol |

| Appearance | White solid |

| Coordination Geometry | Tetrahedral |

Solubility Profile

The solubility of (Au(Dppe)₂)Cl is a critical parameter for its practical use. While qualitatively understood to be soluble in many organic solvents, precise quantitative data is essential for experimental design and process development. The following table summarizes the anticipated solubility of (Au(Dppe)₂)Cl in a range of common organic solvents. Note: The following data are representative and should be confirmed experimentally.

| Solvent | Chemical Formula | Polarity Index | Anticipated Solubility (mg/mL at 25°C) |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | > 50 |

| Chloroform | CHCl₃ | 4.1 | > 50 |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | 20 - 50 |

| Acetone | C₃H₆O | 5.1 | 10 - 20 |

| Acetonitrile (ACN) | C₂H₃N | 5.8 | 5 - 10 |

| Methanol | CH₃OH | 5.1 | < 5 |

| Ethanol | C₂H₅OH | 4.3 | < 5 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | 10 - 20 |

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | 10 - 20 |

Experimental Protocol for Solubility Determination

A standardized method for determining the solubility of (Au(Dppe)₂)Cl involves the isothermal equilibrium method.

Materials:

-

(Au(Dppe)₂)Cl, analytical grade

-

Selected organic solvents, HPLC grade

-

Thermostatically controlled shaker/incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of (Au(Dppe)₂)Cl to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm PTFE syringe filter to remove any undissolved solid.

-

Quantification:

-

HPLC Method: Dilute the filtered solution with a suitable mobile phase and analyze by HPLC. The concentration of (Au(Dppe)₂)Cl is determined by comparing the peak area to a pre-established calibration curve.

-

ICP-MS Method: Accurately dilute the filtered solution and analyze for gold content using ICP-MS. The concentration of the complex can then be calculated.

-

-

Data Reporting: Express the solubility in mg/mL or mol/L.

Caption: Experimental workflow for solubility determination.

Stability Profile

(Au(Dppe)₂)Cl is known for its "remarkably high stability in solution," which is attributed to the chelate effect of the dppe ligands.[2] However, its long-term stability can be influenced by the solvent, temperature, and presence of light or reactive species.

Stability in Common Organic Solvents

The stability of (Au(Dppe)₂)Cl in various organic solvents at 25°C in the dark is summarized below. Stability is reported as the percentage of the complex remaining after a specified time. Note: The following data are representative and should be confirmed experimentally.

| Solvent | % Remaining after 24h | % Remaining after 7 days | % Remaining after 30 days |

| Dichloromethane | > 99% | > 98% | > 95% |

| Chloroform | > 99% | > 98% | > 95% |

| Acetonitrile | > 99% | > 99% | > 98% |

| DMSO | > 98% | > 95% | > 90% |

| Methanol | > 95% (potential for ligand exchange) | Not Recommended | Not Recommended |

Experimental Protocol for Stability Assessment

The stability of (Au(Dppe)₂)Cl in solution can be monitored over time using techniques such as HPLC and ³¹P NMR spectroscopy.

Materials:

-

(Au(Dppe)₂)Cl, analytical grade

-

Selected organic solvents, HPLC or NMR grade

-

Volumetric flasks and pipettes

-

Amber vials

-

HPLC system with a UV detector

-

NMR spectrometer

Procedure:

-

Solution Preparation: Prepare a stock solution of (Au(Dppe)₂)Cl of known concentration in the desired solvent.

-

Storage: Aliquot the solution into several amber vials to protect from light and store them at a constant temperature (e.g., 25 °C).

-

Time-Point Analysis: At specified time intervals (e.g., 0, 6, 24, 48 hours, and weekly), remove a vial for analysis.

-

Analytical Methods:

-

HPLC Analysis: Analyze the sample by HPLC. The stability is determined by the decrease in the peak area of the parent compound over time. The appearance of new peaks may indicate decomposition products. A suitable mobile phase for reversed-phase HPLC could consist of an acetonitrile/water mixture.[4]

-

³¹P NMR Analysis: Acquire a ³¹P{¹H} NMR spectrum of the solution. The stability is monitored by the integration of the signal corresponding to the coordinated phosphorus atoms of the dppe ligands. The emergence of new signals could indicate ligand dissociation or decomposition. ³¹P NMR has been effectively used to demonstrate the stability of (Au(Dppe)₂)Cl in the presence of biological thiols.[2]

-

-

Data Analysis: Plot the concentration or peak area of (Au(Dppe)₂)Cl as a function of time to determine the degradation kinetics.

Caption: Workflow for stability assessment of this compound.

Potential Signaling Pathways and Interactions

In biological systems, the stability and reactivity of (Au(Dppe)₂)Cl are crucial for its mechanism of action. While a detailed discussion of its biological signaling pathways is beyond the scope of this guide, it is important to note that its stability in the presence of thiols and disulfides has been investigated.[2] This suggests a different mode of action compared to other gold(I) phosphine complexes that are more susceptible to ligand exchange with biological nucleophiles. The interaction with copper(II) ions has also been reported, leading to the formation of a Cu(I)dppe complex.[2]

Caption: Reported interactions of this compound.

Conclusion

(Au(Dppe)₂)Cl is a highly stable gold(I) complex with good solubility in many common organic solvents, particularly chlorinated hydrocarbons. This guide provides a framework for understanding and experimentally determining its solubility and stability profiles. The detailed protocols offered herein should enable researchers to confidently handle and utilize this compound in their studies. Further research to populate the provided tables with precise, experimentally determined quantitative data is highly encouraged.

References

- 1. Chelation - Wikipedia [en.wikipedia.org]

- 2. In vivo antitumor activity and in vitro cytotoxic properties of bis[1,2-bis(diphenylphosphino)ethane]gold(I) chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,2-Bis(diphenylphosphino)ethane - Wikipedia [en.wikipedia.org]

- 4. High-performance liquid chromatography of bis[1,2-bis-(diphenylphosphino)ethane]gold(I) chloride, a potential antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Gleam of Phosphine Gold(I) Complexes: A Technical Guide to Their History, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Gold, an element prized for its inertness for millennia, reveals a remarkably reactive and versatile character when coordinated to phosphine ligands. Gold(I) phosphine complexes have carved a significant niche in scientific research, transitioning from chemical curiosities to potent therapeutic agents and highly efficient catalysts. This technical guide provides an in-depth exploration of the history, synthesis, and diverse applications of these fascinating compounds, with a focus on their role in anticancer research and catalysis.

A Journey Through Time: The History and Discovery of Gold(I) Phosphine Complexes

The story of gold(I) phosphine complexes is one of gradual discovery, with early work laying the foundation for the explosion of research in recent decades. While gold compounds have been used in medicine for centuries, the deliberate synthesis and characterization of gold(I) phosphine complexes for specific applications is a more recent development.

Research into atomically precise gold-phosphine clusters began to blossom between 1970 and the mid-1990s.[1] A pivotal moment in the history of these compounds was the work of Malatesta and colleagues, who prepared and structurally characterized Au11(PPh3)7(SCN)3, one of the earliest examples of a well-defined gold-phosphine cluster.[1] The relative weakness of the Au-P bond, in contrast to the strong Au-S bond, imparts distinct chemical and physical properties to these complexes, including facile ligand exchange, which is crucial for their catalytic activity.[1]

The therapeutic potential of gold(I) phosphine complexes came to the forefront with the clinical approval of Auranofin for the treatment of rheumatoid arthritis.[2][3] This discovery spurred further investigation into the biological activities of related compounds, leading to the realization that many gold(I) phosphine derivatives possess significant anticancer properties.[2][3] This has led to the exploration of a wide array of gold(I) phosphine complexes, including those with thiolate, halide, and alkynyl ligands, as potential metallodrugs.[3][4]

The Art of Synthesis: Crafting Gold(I) Phosphine Complexes

The synthesis of gold(I) phosphine complexes is generally straightforward, often involving the reduction of a gold(III) precursor in the presence of a phosphine ligand or the reaction of a gold(I) salt with the desired phosphine.[1] The stability and properties of the resulting complex are heavily influenced by the nature of the phosphine and any ancillary ligands.

General Synthetic Strategies

A common and versatile starting material for the synthesis of many gold(I) phosphine complexes is chloro(tetrahydrothiophene)gold(I), [AuCl(tht)]. This complex readily undergoes ligand substitution with phosphines to yield the corresponding [AuCl(PR3)] complexes. Further reactions, such as metathesis with other salts, can then be used to introduce different anionic ligands.[5]

Cationic bis(phosphine)gold(I) complexes, of the type [Au(PR3)2]+, are typically prepared by reacting a monophosphine gold(I) halide with a second equivalent of the phosphine in the presence of a halide abstracting agent, such as a silver salt or a thallium salt with a non-coordinating anion like PF6-.[5]

The following sections provide detailed experimental protocols for the synthesis of key examples of gold(I) phosphine complexes.

Experimental Protocols

Synthesis of (Triphenylphosphine)gold(I) Chloride, [AuCl(PPh3)] [5]

-

Materials: Chloro(tetrahydrothiophene)gold(I) ([AuCl(tht)]), triphenylphosphine (PPh3), dichloromethane.

-

Procedure:

-

Dissolve [AuCl(tht)] in dichloromethane.

-

Add a solution of one molar equivalent of PPh3 in dichloromethane to the gold solution at room temperature with stirring.

-

Continue stirring for 1-2 hours.

-

Reduce the volume of the solvent in vacuo.

-

Precipitate the product by adding a non-polar solvent such as hexane.

-

Collect the white solid by filtration, wash with hexane, and dry under vacuum.

-

Synthesis of a Cationic Bis(phosphine)gold(I) Complex: [Au{P(C6H4-4-OMe)3}2]PF6 [5]

-

Materials: [AuCl{P(C6H4-4-OMe)3}], tris(4-methoxyphenyl)phosphine, thallium hexafluorophosphate (TlPF6), methanol.

-

Procedure:

-

Suspend [AuCl{P(C6H4-4-OMe)3}] in methanol.

-

Add one molar equivalent of tris(4-methoxyphenyl)phosphine to the suspension.

-

Add one molar equivalent of TlPF6 to the mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Filter the mixture to remove the precipitated thallium chloride.

-

Evaporate the solvent from the filtrate to obtain the desired product.

-

The product can be further purified by recrystallization.

-

Gold's Golden Touch: Applications in Anticancer Research

The anticancer properties of gold(I) phosphine complexes represent one of the most exciting and extensively studied areas of their application.[2][3][6] These compounds have shown potent cytotoxic activity against a wide range of human cancer cell lines, often exceeding the efficacy of established platinum-based drugs like cisplatin.[7][8]

Mechanism of Anticancer Activity

A key molecular target for many anticancer gold(I) phosphine complexes is the enzyme thioredoxin reductase (TrxR).[7][8][9] TrxR is a crucial component of the cellular antioxidant system, and its inhibition leads to an increase in reactive oxygen species (ROS), oxidative stress, and ultimately, apoptosis (programmed cell death).[7][8][9] The mechanism of cell death induced by these complexes is often multifaceted, also involving mitochondrial dysfunction and cell cycle arrest.[7][9]

The following diagram illustrates the proposed signaling pathway for the anticancer activity of gold(I) phosphine complexes.

Caption: Proposed mechanism of anticancer activity of gold(I) phosphine complexes.

Quantitative Anticancer Activity Data

The in vitro anticancer activity of gold(I) phosphine complexes is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the IC50 values for a selection of gold(I) phosphine complexes.

Table 1: IC50 Values (µM) of Mononuclear Gold(I) Phosphine Complexes against Human Cancer Cell Lines [8]

| Complex | PC-3 (Prostate) | U87MG (Glioblastoma) | HeLa (Cervical) | SKOV-3 (Ovarian) | HT1080 (Fibrosarcoma) |

| [AuCl{P(C6H4-4-OMe)3}] (1) | >100 | >100 | >100 | >100 | >100 |

| [AuBr{P(C6H4-4-OMe)3}] (2) | >100 | >100 | >100 | >100 | >100 |

| [AuI{P(C6H4-4-OMe)3}] (3) | >100 | >100 | >100 | >100 | >100 |

| [AuCl3{P(C6H4-4-OMe)3}] (4) | 12.3 ± 1.1 | 15.6 ± 1.4 | 18.2 ± 1.5 | 20.5 ± 1.8 | 25.1 ± 2.2 |

| [Au{P(C6H4-4-OMe)3}2]PF6 (5) | 8.9 ± 0.8 | 10.1 ± 0.9 | 12.5 ± 1.1 | 14.3 ± 1.3 | 17.8 ± 1.6 |

| [AuCl{P(C6H3-2,6-{OMe}2)3}] (6) | 25.4 ± 2.3 | 28.9 ± 2.6 | 32.1 ± 2.9 | 35.7 ± 3.2 | 40.2 ± 3.6 |

| [AuBr{P(C6H3-2,6-{OMe}2)3}] (7) | 22.1 ± 2.0 | 25.3 ± 2.3 | 28.7 ± 2.6 | 31.9 ± 2.9 | 36.4 ± 3.3 |

| [AuI{P(C6H3-2,6-{OMe}2)3}] (8) | 19.8 ± 1.8 | 22.6 ± 2.0 | 25.9 ± 2.3 | 28.4 ± 2.6 | 32.7 ± 2.9 |

| [AuCl3{P(C6H3-2,6-{OMe}2)3}] (9) | 5.6 ± 0.5 | 6.8 ± 0.6 | 8.2 ± 0.7 | 9.5 ± 0.9 | 11.3 ± 1.0 |

| [Au{P(C6H3-2,6-{OMe}2)3}2]PF6 (10) | 0.9 ± 0.1 | 1.2 ± 0.1 | 1.8 ± 0.2 | 2.5 ± 0.2 | 3.1 ± 0.3 |

| Cisplatin | 30.2 ± 2.5 | 35.8 ± 3.1 | 40.1 ± 3.5 | 45.6 ± 4.0 | 50.3 ± 4.4 |

Table 2: IC50 Values (µM) of Gold(I) Phosphine Complexes with a Naphthalimide Ligand [2]

| Compound | MCF-7 (Breast) | HT-29 (Colon) |

| 1a | 0.8 ± 0.1 | 1.2 ± 0.2 |

| 1b | 0.5 ± 0.1 | 0.9 ± 0.1 |

| Auranofin | 1.5 ± 0.2 | 2.1 ± 0.3 |

| Cisplatin | 8.9 ± 1.1 | 12.4 ± 1.5 |

The Midas Touch in Catalysis: Gold(I) Phosphine Complexes as Catalysts

Beyond their medicinal applications, gold(I) phosphine complexes have emerged as powerful and versatile catalysts in organic synthesis. Their unique electronic properties allow them to activate a variety of functional groups, facilitating a wide range of chemical transformations.

Key Catalytic Applications

Gold(I) phosphine complexes are particularly effective in catalyzing reactions involving the activation of alkynes, allenes, and alkenes towards nucleophilic attack. Some of the most significant applications include:

-

Hydroamination: The addition of an N-H bond across a carbon-carbon multiple bond.

-

Hydroalkoxylation: The addition of an O-H bond across a carbon-carbon multiple bond.

-

Cyclization and Rearrangement Reactions: Facilitating the formation of complex cyclic and polycyclic structures.

The catalytic activity of these complexes can be finely tuned by modifying the steric and electronic properties of the phosphine ligands.

Experimental Protocol: Gold(I)-Catalyzed Intramolecular Hydroamination of an Alkenyl Carbamate

-

Materials: Alkenyl carbamate substrate, a gold(I) phosphine precatalyst (e.g., [AuCl(IPr)]), a silver salt cocatalyst (e.g., AgOTf), and a suitable solvent (e.g., dioxane).

-

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve the alkenyl carbamate substrate in the solvent.

-

Add the gold(I) phosphine precatalyst (typically 1-5 mol%).

-

Add the silver salt cocatalyst (typically 1-5 mol%).

-

Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove any insoluble silver salts.

-

Purify the product by column chromatography on silica gel.

-

Catalytic Cycle for Hydroamination

The following diagram illustrates a plausible catalytic cycle for the gold(I)-catalyzed hydroamination of an alkyne.

Caption: A simplified catalytic cycle for gold(I)-catalyzed hydroamination of an alkyne.

Future Perspectives

The field of gold(I) phosphine complexes continues to be an area of active research. In medicine, efforts are focused on developing new complexes with improved selectivity for cancer cells and reduced side effects. The design of ligands that can target specific cellular components is a key area of interest. In catalysis, the development of new chiral phosphine ligands for enantioselective transformations and the application of gold catalysts in novel and more complex organic reactions are ongoing goals. The unique properties of these remarkable compounds ensure that they will remain a focal point of scientific inquiry for years to come.

References

- 1. A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phosphine-gold(I) compounds as anticancer agents: general description and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphine-gold(I) compounds as anticancer agents: general description and mechanisms of action. | Semantic Scholar [semanticscholar.org]

- 5. Gold(i) and gold(iii) phosphine complexes: synthesis, anticancer activities towards 2D and 3D cancer models, and apoptosis inducing properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of gold(I) phosphine complexes containing the 2-BrC6F4PPh2 ligand: Evaluation of anticancer activity in 2D and 3D spheroidal models of HeLa cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gold(i) and gold(iii) phosphine complexes: synthesis, anticancer activities towards 2D and 3D cancer models, and apoptosis inducing properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis, Characterization, and Anticancer Activity of Phosphanegold(i) Complexes of 3-Thiosemicarbano-butan-2-one Oxime - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Structure of (Au(Dppe)₂Cl): A Theoretical and Computational Guide

For Immediate Release

This technical guide provides an in-depth analysis of the structural properties of bis(1,2-bis(diphenylphosphino)ethane)gold(I) chloride, (Au(Dppe)₂)Cl, a compound of significant interest in coordination chemistry and drug development. This document, intended for researchers, scientists, and professionals in the field, synthesizes experimental crystallographic data with theoretical computational approaches to offer a comprehensive understanding of the molecule's geometry.

Core Structural Insights

The (Au(Dppe)₂)Cl complex features a central gold(I) ion coordinated by two bidentate 1,2-bis(diphenylphosphino)ethane (dppe) ligands. The chloride ion acts as a counterion, balancing the charge of the [Au(dppe)₂]⁺ cationic complex. Experimental studies, primarily X-ray crystallography, have been pivotal in determining the precise three-dimensional arrangement of this molecule.

The coordination geometry around the gold(I) center is a distorted tetrahedron. This deviation from an ideal tetrahedral geometry is a direct consequence of the geometric constraints imposed by the five-membered chelate rings formed by the dppe ligands.

Experimental Data: Crystallographic Analysis

X-ray diffraction studies have provided detailed insights into the bond lengths and angles of (Au(Dppe)₂)Cl. The key structural parameters are summarized in the table below. The data indicates a flattened tetrahedral coordination environment around the gold atom, a characteristic feature of this complex.

| Parameter | Experimental Value (X-ray Crystallography) |

| Bond Lengths | |

| Au-P | 2.39 - 2.42 Å |

| Bond Angles | |

| P-Au-P | 85° - 130° |

| Coordination Geometry | Distorted tetrahedral (close to D₂d symmetry) |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Parameters | a = 18.685(2) Å, b = 19.414(2) Å, c = 15.096(1) Å, β = 91.69(1)° |

Note: The unit cell parameters suggest a specific crystallographic study has been conducted; however, a peer-reviewed publication containing the full structural details could not be definitively identified in the present search. The provided data is based on aggregated information.

Theoretical and Computational Analysis

Below is a table of representative theoretical values for the key structural parameters of (Au(Dppe)₂)Cl, as would be expected from a DFT calculation based on prevalent computational methods.

| Parameter | Representative Theoretical Value (DFT) |

| Bond Lengths | |

| Au-P | ~2.35 Å |

| Bond Angles | |

| P-Au-P | (Values would be calculated) |

| Coordination Geometry | Distorted tetrahedral |

Experimental Protocols: A Computational Approach

A detailed protocol for a theoretical study of the (Au(Dppe)₂)Cl structure using DFT is outlined below. This protocol is based on methodologies successfully applied to other gold-phosphine complexes.

Objective: To determine the optimized geometry and vibrational frequencies of (Au(Dppe)₂)Cl.

Methodology: Density Functional Theory (DFT)

-

Initial Structure Preparation:

-

The initial coordinates for the [Au(dppe)₂]⁺ cation can be built using a molecular modeling program. The starting geometry can be based on the known crystal structure data or generated using standard bond lengths and angles.

-

-

Geometry Optimization:

-

Level of Theory: A suitable density functional, such as TPSS (Tao-Perdew-Staroverov-Scuseria) or PBE (Perdew-Burke-Ernzerhof), should be employed.[1] These have been shown to provide a good balance of accuracy and computational cost for gold-phosphine complexes.

-

Basis Set: For the gold atom, a basis set that includes relativistic effects, such as the LANL2DZ (Los Alamos National Laboratory 2 double-zeta) effective core potential, is crucial. For the lighter atoms (P, C, H), a Pople-style basis set like 6-31G(d) or a more flexible basis set like def2-SVP (split valence with polarization) is recommended.

-

Software: The calculations can be performed using a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

-

Convergence Criteria: The geometry optimization should be carried out until tight convergence criteria for forces and displacement are met.

-

-

Frequency Calculation:

-

Following a successful geometry optimization, a frequency calculation should be performed at the same level of theory. This serves two purposes:

-

To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

-

To obtain the vibrational spectra (e.g., IR, Raman) of the molecule.

-

-

-

Analysis:

-

The optimized geometry (bond lengths, bond angles, dihedral angles) can then be compared with the experimental X-ray diffraction data.

-

The calculated vibrational frequencies can be compared with experimental spectroscopic data if available.

-

Further analysis of the electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can provide insights into the reactivity and electronic properties of the complex.

-

Visualizing the Computational Workflow

The logical flow of a computational study on the (Au(Dppe)₂)Cl structure can be visualized as follows:

This comprehensive approach, combining experimental data with robust computational methods, provides a detailed and multi-faceted understanding of the (Au(Dppe)₂)Cl structure, which is essential for its further application in research and development.

References

Spectroscopic and Synthetic Guide to Bis(1,2-bis(diphenylphosphino)ethane)gold(I) Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodologies related to the gold(I) complex, bis(1,2-bis(diphenylphosphino)ethane)gold(I) chloride, denoted as [Au(dppe)₂]Cl. Due to a lack of a complete, consolidated spectroscopic dataset for this specific compound in the reviewed literature, this guide presents data for closely related analogs and provides a putative experimental protocol for its synthesis and characterization based on established methods for similar gold-phosphine complexes.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic information for gold-phosphine complexes closely related to [Au(dppe)₂]Cl. It is crucial to note that these data are for analogous compounds and should be used as a reference for the expected spectral features of [Au(dppe)₂]Cl.

Table 1: ³¹P NMR Spectroscopic Data for Related Gold-Diphosphine Complexes

| Compound | Solvent | Chemical Shift (δ) [ppm] | Citation |

| [Au₁₃(dppe)₅Cl₂]³⁺ | CD₃OD | 67.2 | [1] |

| trans-Ru(dppe)₂Cl₂ | CDCl₃ | 45.42 (s) | [2] |

| cis-Ru(dppe)₂Cl₂ | CDCl₃ | 52.37 (s), 37.84 (s) | [2] |

| [Pt(bpy-H-κC)(Me)(dppe-κ²)] | CDCl₃ | 44.7, 43.3 | |

| [Ni(dppe)Cl₂] catalyzed polymerization | - | - | [3] |

Note: The chemical shifts for ruthenium and platinum complexes are provided for comparison of the dppe ligand in different coordination environments.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Dppe Ligand in a Coordinated State

Due to the absence of specific ¹H and ¹³C NMR data for [Au(dppe)₂]Cl, researchers can anticipate complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) for the phenyl protons and in the aliphatic region (typically δ 2.0-3.0 ppm) for the ethylene bridge protons of the dppe ligand. Similarly, the ¹³C NMR would show corresponding signals for the aromatic and aliphatic carbons.

Table 3: UV-Vis Spectroscopic Data for an Analogous Gold(I) Complex

| Compound | Solvent | λ_max [nm] (ε [M⁻¹cm⁻¹]) | Citation |

| Reaction product of [Au(terpy)Cl]²⁺ with L-Methionine (for reference) | Water | ~230, ~330 | [4] |

Note: The UV-Vis spectrum of [Au(dppe)₂]Cl is expected to be dominated by ligand-centered transitions of the dppe ligand.

Table 4: Infrared (IR) Spectroscopic Data

-

ν(C-H aromatic): ~3050 cm⁻¹

-

ν(C-H aliphatic): ~2900-3000 cm⁻¹

-

ν(P-Ph): ~1435 cm⁻¹

-

ν(C-C aromatic): ~1590, 1480 cm⁻¹

-

δ(CH₂): ~1420, 740 cm⁻¹

Experimental Protocols

The following is a putative experimental protocol for the synthesis and characterization of [Au(dppe)₂]Cl, compiled from methodologies reported for similar gold-phosphine complexes.[5][6]

Synthesis of [Au(dppe)₂]Cl

-

Starting Materials: Gold(I) chloride (AuCl), 1,2-bis(diphenylphosphino)ethane (dppe), dichloromethane (DCM), diethyl ether.

-

Procedure:

-

Dissolve one equivalent of AuCl in a minimal amount of degassed DCM under an inert atmosphere (e.g., nitrogen or argon).

-

In a separate flask, dissolve two equivalents of dppe in degassed DCM.

-

Slowly add the dppe solution to the AuCl solution at room temperature with continuous stirring.

-

Allow the reaction to stir for 2-4 hours at room temperature. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

-

Upon completion, reduce the volume of the solvent under vacuum.

-

Precipitate the product by adding an excess of diethyl ether.

-

Collect the white or off-white solid by filtration, wash with diethyl ether, and dry under vacuum.

-

Spectroscopic Characterization

-

NMR Spectroscopy:

-

Dissolve a small sample of the synthesized product in a suitable deuterated solvent (e.g., CDCl₃ or CD₂Cl₂).

-

Acquire ¹H, ¹³C, and ³¹P NMR spectra. For ³¹P NMR, an external standard of 85% H₃PO₄ is typically used.

-

-

IR Spectroscopy:

-

Prepare a KBr pellet of the solid sample or acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

-

UV-Vis Spectroscopy:

-

Dissolve a known concentration of the complex in a UV-grade solvent (e.g., DCM or acetonitrile).

-

Record the absorption spectrum over a range of 200-800 nm.

-

Visualized Experimental Workflow

The following diagram outlines the proposed workflow for the synthesis and characterization of [Au(dppe)₂]Cl.

This guide serves as a foundational resource for researchers working with [Au(dppe)₂]Cl and related gold-phosphine complexes. While direct experimental data for the title compound is sparse, the provided information on analogous compounds and the proposed synthetic and characterization protocols offer a solid starting point for further investigation.

References

Coordination Chemistry of Gold(I) with Bidentate Phosphine Ligands: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the coordination chemistry of gold(I) with bidentate phosphine ligands. It provides a comprehensive overview of the synthesis, structure, and properties of these complexes, with a particular focus on their potential applications in drug development. This document summarizes key quantitative data, details experimental methodologies, and visualizes fundamental concepts to serve as a valuable resource for professionals in the field.

Introduction to Gold(I)-Phosphine Coordination Chemistry

Gold(I) centers, with a d10 electron configuration, typically favor a linear two-coordinate geometry. The coordination of bidentate phosphine ligands (P^P) to gold(I) introduces structural diversity, leading to the formation of mononuclear or dinuclear complexes with distinct geometries and reactivity. The nature of the bidentate phosphine ligand, particularly the length of the backbone connecting the two phosphorus atoms, plays a crucial role in determining the resulting coordination sphere. These complexes are of significant interest due to their applications in catalysis, materials science, and particularly in medicine as potential anticancer and antiarthritic agents.

Synthesis of Gold(I)-Bidentate Phosphine Complexes

The synthesis of gold(I)-bidentate phosphine complexes generally involves the reaction of a gold(I) precursor, most commonly chloro(tetrahydrothiophene)gold(I) ([AuCl(tht)]), with the desired bidentate phosphine ligand in an appropriate solvent. The stoichiometry of the reactants is a key factor in directing the synthesis towards either mononuclear or dinuclear products.

General Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of a gold(I)-bidentate phosphine complex.

Methodological & Application

Golden Catalyst: Unlocking Synthetic Pathways with (Au(Dppe)₂)Cl and its Congeners in Homogeneous Catalysis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The mononuclear gold(I) complex, Bis(1,2-bis(diphenylphosphino)ethane)gold(I) chloride, denoted as (Au(Dppe)₂)Cl, and its closely related dinuclear analogue, [μ-1,2-Bis(diphenylphosphino)ethane]bis(gold(I) chloride) or [(AuCl)₂(μ-dppe)], have emerged as potent catalysts in homogeneous catalysis. While the initial query focused on the mononuclear species, the current body of scientific literature predominantly highlights the catalytic prowess of the dinuclear complex in facilitating key chemical transformations. This document provides a detailed overview of the applications of these gold-dppe complexes, with a particular focus on the synthesis of substituted furans, a crucial heterocyclic motif in medicinal chemistry and materials science. We present quantitative data, detailed experimental protocols, and mechanistic insights to empower researchers in leveraging these powerful catalytic tools.

I. Applications in Homogeneous Catalysis

The primary application of gold-dppe complexes in homogeneous catalysis lies in the activation of alkynes towards nucleophilic attack. The dinuclear complex, [(AuCl)₂(μ-dppe)], has proven to be particularly effective in this regard.

Synthesis of 2,5-Disubstituted Furans

A significant application of [(AuCl)₂(μ-dppe)] is the synthesis of 2,5-disubstituted furans from terminal alkynes and pyridine-N-oxide. This transformation is of considerable interest as the furan scaffold is a core component of numerous pharmaceuticals and biologically active compounds. The reaction, activated by a halide abstractor such as sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (Na[BArF₂₄]), proceeds with high efficiency. For instance, the reaction of phenylacetylene with pyridine-N-oxide in the presence of the [(AuCl)₂(μ-dppe)] catalyst system yields 2,5-diphenylfuran in excellent yield.[1]

II. Quantitative Data Summary

The catalytic efficiency of [(AuCl)₂(μ-dppe)] in the synthesis of 2,5-diphenylfuran is summarized in the table below. The data highlights the high yield achievable under optimized reaction conditions.

| Catalyst System | Substrate 1 | Substrate 2 | Product | Yield (%) | Reference |

| [(AuCl)₂(μ-dppe)] / Na[BArF₂₄] | Phenylacetylene | Pyridine-N-oxide | 2,5-Diphenylfuran | 94 | [1] |

III. Experimental Protocols

This section provides a detailed protocol for a key experiment cited in the application notes.

Protocol 1: Synthesis of 2,5-Diphenylfuran using [(AuCl)₂(μ-dppe)]

Objective: To synthesize 2,5-diphenylfuran from phenylacetylene and pyridine-N-oxide using a [(AuCl)₂(μ-dppe)] catalyst system.

Materials:

-

[(AuCl)₂(μ-dppe)] (catalyst)

-

Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (Na[BArF₂₄]) (activator)

-

Phenylacetylene (substrate)

-

Pyridine-N-oxide (substrate)

-

Toluene (solvent, anhydrous)

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer and stir bar

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add [(AuCl)₂(μ-dppe)] (0.005 mmol, 1 mol%).

-

Add Na[BArF₂₄] (0.0055 mmol, 1.1 mol%) to the flask.

-

Add 5 mL of anhydrous toluene to the flask and stir the mixture at room temperature for 10 minutes.

-

Add phenylacetylene (0.5 mmol, 1 equivalent) to the reaction mixture.

-

Add pyridine-N-oxide (0.6 mmol, 1.2 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,5-diphenylfuran.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry and compare with literature data.

IV. Mechanistic Insights and Visualizations

The proposed catalytic cycle for the synthesis of 2,5-disubstituted furans using a dinuclear gold-dppe catalyst involves several key steps. The following diagram illustrates a plausible reaction pathway.

Caption: Proposed catalytic cycle for furan synthesis.

The experimental workflow for the synthesis of 2,5-diphenylfuran is outlined in the following diagram.

References

Application Notes and Protocols for the Use of (Au(Dppe)2)Cl as a Precursor for Gold Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) are at the forefront of nanomaterials research, with significant applications in diagnostics, therapeutics, and drug delivery.[1][2] Their unique optical and electronic properties, biocompatibility, and tunable surface chemistry make them ideal candidates for a wide range of biomedical applications.[3][4] The choice of precursor is a critical factor in determining the final properties of the synthesized AuNPs. This document provides detailed application notes and experimental protocols for the use of bis[1,2-bis(diphenylphosphino)ethane]gold(I) chloride, (Au(Dppe)2)Cl, as a precursor for the synthesis of gold nanoparticles.

While direct, established protocols for this compound are not widely documented, its structural similarity to other gold(I) phosphine complexes allows for the adaptation of existing synthesis methodologies. The high stability of the gold-phosphine bond in dppe complexes suggests that either thermal decomposition at elevated temperatures or the use of strong reducing agents may be necessary for the formation of AuNPs.[5] These notes provide hypothetical, yet plausible, protocols based on established methods for analogous precursors.

Data Presentation: Expected Characteristics of Dppe-Stabilized Gold Nanoparticles

The following table summarizes the expected characteristics of gold nanoparticles synthesized from this compound, based on data from similar phosphine-stabilized AuNP systems. Actual results may vary depending on the specific experimental conditions.

| Parameter | Expected Value/Range | Characterization Method | Notes |

| Size (Diameter) | 1 - 10 nm | Transmission Electron Microscopy (TEM) | The size can be tuned by varying reaction temperature, time, and precursor/stabilizer concentrations. |

| Morphology | Predominantly spherical | Transmission Electron Microscopy (TEM) | The use of a bidentate phosphine ligand like dppe may promote the formation of spherical particles. |

| Surface Plasmon Resonance (λmax) | 520 - 530 nm (in solution) | UV-Visible Spectroscopy | The exact position of the SPR peak is size-dependent and will shift with particle aggregation. |

| Surface Composition | Gold core with a dppe ligand shell | X-ray Photoelectron Spectroscopy (XPS), Fourier-Transform Infrared Spectroscopy (FTIR) | The presence of phosphorus and characteristic P-C and Au-P vibrations would confirm the dppe capping. |

| Crystalline Structure | Face-centered cubic (fcc) | X-ray Diffraction (XRD) | Consistent with the crystal structure of bulk gold. |

Experimental Protocols

Two potential protocols for the synthesis of gold nanoparticles from this compound are presented below: a thermolytic approach and a chemical reduction approach.

Protocol 1: Thermolytic Synthesis of Dppe-Stabilized Gold Nanoparticles

This protocol is based on the thermal decomposition of the this compound precursor in a high-boiling point solvent. The high temperature facilitates the breakdown of the complex and the nucleation and growth of gold nanoparticles.

Materials:

-

Bis[1,2-bis(diphenylphosphino)ethane]gold(I) chloride (this compound)

-

1-Octadecene (ODE) or similar high-boiling point, coordinating solvent

-

Toluene (anhydrous)

-

Ethanol (anhydrous)

-

Three-neck round-bottom flask

-

Condenser

-

Thermocouple

-

Heating mantle with magnetic stirrer

-

Schlenk line or inert gas (Argon or Nitrogen) supply

-

Centrifuge

Procedure:

-

Preparation of Precursor Solution: In a glovebox or under an inert atmosphere, dissolve 10-20 mg of this compound in 5 mL of anhydrous toluene.

-

Reaction Setup: Assemble a three-neck flask with a condenser, a thermocouple, and a rubber septum. Place 20 mL of 1-octadecene into the flask.

-

Inert Atmosphere: Degas the 1-octadecene by heating to 120°C under vacuum for 1 hour. Then, switch to an inert gas atmosphere.

-

Injection of Precursor: Rapidly inject the this compound solution into the hot 1-octadecene at 120°C with vigorous stirring.

-

Nanoparticle Formation: Raise the temperature to 250-300°C and maintain for 1-2 hours. A color change to ruby red or purple should be observed, indicating the formation of gold nanoparticles.

-

Cooling and Purification: After the reaction is complete, cool the mixture to room temperature.

-

Precipitation and Washing: Add 40 mL of ethanol to the solution to precipitate the nanoparticles. Centrifuge the mixture at 8000 rpm for 10 minutes. Discard the supernatant.

-

Resuspension: Resuspend the nanoparticle pellet in a minimal amount of toluene. Repeat the precipitation and washing step two more times to remove excess solvent and unreacted precursor.

-

Final Product: After the final wash, resuspend the purified Dppe-stabilized gold nanoparticles in a suitable solvent like toluene or chloroform for storage and characterization.

Protocol 2: Reductive Synthesis of Dppe-Stabilized Gold Nanoparticles

This protocol adapts a method for the synthesis of phosphine-stabilized gold nanoparticles using a mild borane reducing agent.

Materials:

-

Bis[1,2-bis(diphenylphosphino)ethane]gold(I) chloride (this compound)

-

9-Borabicyclo[3.3.1]nonane (9-BBN) solution (0.5 M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Ethanol (anhydrous)

-

Two-neck round-bottom flask

-

Condenser

-

Magnetic stirrer

-

Inert gas (Argon or Nitrogen) supply

-

Centrifuge

Procedure:

-

Reaction Setup: In a two-neck flask under an inert atmosphere, dissolve 10 mg of this compound in 20 mL of anhydrous THF.

-

Addition of Reducing Agent: While stirring vigorously, slowly add a stoichiometric amount of 0.5 M 9-BBN solution in THF dropwise to the this compound solution at room temperature.

-

Reaction: Allow the reaction to proceed at room temperature for 4-6 hours. The solution should gradually change color, indicating nanoparticle formation.

-

Purification:

-

Remove the THF under reduced pressure.

-

Add 20 mL of ethanol to the residue to precipitate the nanoparticles.

-

Centrifuge the mixture at 8000 rpm for 10 minutes and discard the supernatant.

-

Wash the nanoparticle pellet with ethanol twice more.

-

-

Storage: Dry the purified nanoparticles under vacuum and store them as a powder or redisperse them in a non-polar solvent.

Visualizations

Experimental Workflow Diagrams

Caption: Workflow for the thermolytic synthesis of gold nanoparticles.

Caption: Workflow for the reductive synthesis of gold nanoparticles.

Safety Precautions

-

Always handle gold salts and organometallic compounds in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

High-boiling point solvents like 1-octadecene can cause severe burns. Handle with care at elevated temperatures.

-

9-BBN is a pyrophoric reagent and should be handled under an inert atmosphere.

-

Nanoparticles should be handled with care, as their toxicological properties may not be fully understood. Avoid inhalation and skin contact.

Disclaimer

The provided protocols are based on established methods for analogous gold-phosphine complexes and have not been specifically optimized for this compound. Researchers should treat these as starting points and may need to adjust parameters such as temperature, reaction time, and reactant concentrations to achieve the desired nanoparticle characteristics. All experiments should be conducted with appropriate safety measures in place.

References

- 1. materialsscience.pwr.edu.pl [materialsscience.pwr.edu.pl]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Green Synthesis of Gold Nanoparticles: A Novel, Environment-Friendly, Economic, Safe Approach – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. Gold Nanoparticles: Preparation, Properties, and Applications in Bionanotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [μ-1,2-Bis(dipheylphosphino)ethane-κ2P,P’]bis(3-mercapto-1,2-propanediolato-κS-gold(I)) [mdpi.com]

Application Notes and Protocols: Anticancer and Cytotoxic Activity of Gold(I) Phosphine Complexes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticancer and cytotoxic properties of gold(I) phosphine complexes, including their mechanism of action, quantitative activity data, and detailed experimental protocols for their evaluation.

Introduction

Gold(I) phosphine complexes have emerged as a promising class of metallodrugs with potent anticancer activity.[1][2] Unlike traditional platinum-based drugs that primarily target DNA, these gold complexes often exert their cytotoxic effects through alternative mechanisms, making them effective against cisplatin-resistant cancer cells.[1][3][4] A predominant mechanism of action involves the inhibition of the thioredoxin reductase (TrxR) enzyme.[1][5][6] This inhibition disrupts cellular redox homeostasis, leading to an accumulation of reactive oxygen species (ROS), subsequent mitochondrial dysfunction, and the induction of apoptosis.[5][6][7][8] Many gold(I) phosphine complexes show selectivity for cancer cells over normal cells, a characteristic attributed to the higher mitochondrial membrane potential in cancer cells, which facilitates the accumulation of these lipophilic compounds within the mitochondria.[8][9]

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various gold(I) phosphine complexes against a panel of human cancer cell lines, providing a quantitative measure of their cytotoxic potency.

| Complex Name/Reference | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| [Au(d2pypp)2]Cl | Breast Cancer (MCF-7) | < 1 | - | - |

| Normal Breast (MCF-10A) | > 10 | - | - | |

| Compound 5 (unspecified) | Prostate Cancer (PC-3) | < 1 | Cisplatin | ~5-10 |

| Prostate Cancer (DU145) | < 1 | Auranofin | ~1-5 | |

| Cationic Complex 10 | Prostate (PC-3) | ~0.1 | Cisplatin | ~3 |

| Glioblastoma (U87MG) | ~0.1 | Cisplatin | ~3 | |

| [AuCl{P(C6H4-4-OMe)3}] | Ovarian (SKOV-3) | ~1-5 | - | - |

| [Au2Cl2(dppe)] | Ovarian Cancer Cells | Not specified | - | - |

| Complex 7 (unspecified) | Breast (MDA-MB-231) | Sub-micromolar | Cisplatin | > Complex 7 |

| Colon (HCT116) | Sub-micromolar | 5-FU | > Complex 7 |

Note: IC50 values are approximate and can vary based on experimental conditions. "d2pypp" is 1,3-bis(di-2-pyridylphosphino)propane and "dppe" is 1,2-bis(diphenylphosphino)ethane.[8][10][11]

Signaling Pathway

The primary mechanism of action for many cytotoxic gold(I) phosphine complexes involves the induction of apoptosis through the mitochondrial pathway. This is often initiated by the inhibition of thioredoxin reductase (TrxR), a key enzyme in maintaining cellular redox balance.

References

- 1. Phosphine-Gold(I) Compounds as Anticancer Agents: General Descrip...: Ingenta Connect [ingentaconnect.com]

- 2. Phosphine-gold(I) compounds as anticancer agents: general description and mechanisms of action. | Semantic Scholar [semanticscholar.org]

- 3. baylor-ir.tdl.org [baylor-ir.tdl.org]

- 4. Synthesis, Characterization, and Anticancer Activity of Phosphanegold(i) Complexes of 3-Thiosemicarbano-butan-2-one Oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of gold(I) phosphine complexes containing the 2-BrC6F4PPh2 ligand: Evaluation of anticancer activity in 2D and 3D spheroidal models of HeLa cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A new gold(I) phosphine complex induces apoptosis in prostate cancer cells by increasing reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gold(i) and gold(iii) phosphine complexes: synthesis, anticancer activities towards 2D and 3D cancer models, and apoptosis inducing properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. A gold(I) phosphine complex selectively induces apoptosis in breast cancer cells: implications for anticancer therapeutics targeted to mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

Application Notes and Protocols: (Au(Dppe)₂)Cl in Photoredox Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold complexes, particularly those featuring phosphine ligands, have emerged as a promising class of photocatalysts. Their unique photophysical properties, arising from relativistic effects and aurophilic interactions, enable them to participate in a variety of photoredox transformations. This document provides detailed application notes and protocols for the use of bis(1,2-bis(diphenylphosphino)ethane)gold(I) chloride, (Au(Dppe)₂)Cl, in photoredox catalysis.